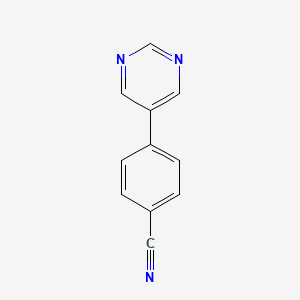

4-(Pyrimidin-5-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-5-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUMRZVBUNTZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyrimidin-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel heterocyclic compound, 4-(Pyrimidin-5-yl)benzonitrile. This molecule, featuring a key pyrimidine scaffold linked to a benzonitrile moiety, represents a compound of interest for further investigation in medicinal chemistry and drug discovery. This document outlines a probable synthetic route, compiles available analytical data, and explores potential biological applications based on the activities of structurally related molecules.

Synthesis of 4-(Pyrimidin-5-yl)benzonitrile

The most direct and widely applicable method for the synthesis of 4-(Pyrimidin-5-yl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, and is a cornerstone of modern organic synthesis for creating biaryl compounds.

The proposed synthetic pathway involves the coupling of 5-bromopyrimidine with 4-cyanophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of halo-pyrimidines with arylboronic acids.

Materials:

-

5-Bromopyrimidine

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry Schlenk flask, add 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq) to the flask under the inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-(Pyrimidin-5-yl)benzonitrile.

Characterization of 4-(Pyrimidin-5-yl)benzonitrile

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for 4-(Pyrimidin-5-yl)benzonitrile and its close analogs.

| Property | Data |

| Molecular Formula | C₁₁H₇N₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not explicitly reported. Similar biaryl compounds often have melting points in the range of 100-200 °C. |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ ~9.2 (s, 1H, pyrimidine H2), ~9.0 (s, 2H, pyrimidine H4, H6), ~7.8 (d, 2H, benzonitrile), ~7.7 (d, 2H, benzonitrile). Note: Actual shifts may vary. |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ ~158 (pyrimidine C4, C6), ~157 (pyrimidine C2), ~133 (benzonitrile), ~130 (benzonitrile), ~125 (pyrimidine C5), ~118 (CN), ~112 (benzonitrile). Note: Actual shifts may vary. |

| IR (Infrared) | Expected characteristic peaks: ~2230 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (aromatic C=C and C=N stretching), ~3100-3000 cm⁻¹ (aromatic C-H stretch). |

| Mass Spectrometry (MS) | Expected [M+H]⁺: m/z = 182.0718. |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4-(Pyrimidin-5-yl)benzonitrile has not been extensively reported, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Structurally related molecules have shown activity as modulators of key signaling pathways implicated in various diseases.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation

Derivatives of pyrimidine have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of neurological and psychiatric disorders.

The canonical signaling pathway for mGluR5 involves its activation by glutamate, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The pyrimidine scaffold is also a key component of many inhibitors of fibroblast growth factor receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for oncology drug development.

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation, survival, and differentiation.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 4-(Pyrimidin-5-yl)benzonitrile.

mGluR5 Signaling Pathway

Caption: Simplified mGluR5 signaling cascade.

FGFR Signaling Pathway

Caption: Key pathways in FGFR signaling.

Conclusion

4-(Pyrimidin-5-yl)benzonitrile is a readily accessible heterocyclic compound via the robust Suzuki-Miyaura coupling reaction. While specific experimental and biological data for this exact molecule are not extensively documented in the public domain, its structural motifs are prevalent in compounds with significant pharmacological activities. The pyrimidine core is a key feature in molecules targeting important signaling pathways such as those mediated by mGluR5 and FGFRs. This technical guide provides a foundational understanding of the synthesis and potential importance of 4-(Pyrimidin-5-yl)benzonitrile, highlighting it as a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to use the provided protocols as a starting point for their own studies and to contribute to the growing body of knowledge on this and related compounds.

4-(Pyrimidin-5-yl)benzonitrile mechanism of action in biological systems

An In-depth Technical Guide to the Mechanism of Action of 4-(Pyrimidin-5-yl)benzonitrile Derivatives in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyrimidin-5-yl)benzonitrile scaffold is a privileged chemical structure in modern medicinal chemistry, serving as the core for a diverse range of biologically active compounds. The unique electronic properties and geometric arrangement of the pyrimidine and benzonitrile rings allow for specific interactions with a variety of biological targets. This technical guide provides an in-depth overview of the primary mechanisms of action associated with derivatives of this core structure, focusing on four key areas of therapeutic interest: oncology, neuroscience, and metabolic diseases. For each area, we will explore the targeted biological pathway, present quantitative data on compound activity, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Mechanism of Action

Derivatives of the 4-(pyrimidin-5-yl)benzonitrile core have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, promote endothelial cell proliferation, migration, and survival. By competitively binding to the ATP-binding site in the kinase domain of VEGFR-2, these inhibitors block autophosphorylation and subsequent signal transduction, thereby inhibiting angiogenesis and suppressing tumor growth.

Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Derivative Class | Target | Assay Type | IC50 | Reference |

| Compound 11 | Piperazinylquinoxaline-based | VEGFR-2 | Kinase Assay | 0.19 µM | [1] |

| Compound 6 | Nicotinamide-based | VEGFR-2 | Kinase Assay | 60.83 nM | [2] |

| Compound 21e | Thieno[2,3-d]pyrimidine-based | VEGFR-2 | Kinase Assay | 21 nM | [3] |

| Compound 15b | Furo[2,3-d]pyrimidine-based | VEGFR-2 | Kinase Assay | 33.4 nM | [3] |

| VH02 | 6-Indazolyl triazole | VEGFR-2 | Kinase Assay | 0.56 µM | [4] |

Note: The compounds listed are derivatives that share structural similarities with the 4-(pyrimidin-5-yl)benzonitrile core but may not be direct substitutions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM EGTA)

-

ATP (10 mM stock)

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test Compound (solubilized in DMSO)

-

Kinase-Glo® MAX Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM if desired.

-

Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing:

-

6 µL of 5x Kinase Buffer

-

1 µL of 500 µM ATP

-

1 µL of 50x PTK substrate

-

17 µL of sterile deionized water

-

-

Plate Setup:

-

Add 25 µL of the master mixture to each well.

-

Add 5 µL of the diluted test compound to the 'Test Wells'.

-

Add 5 µL of 1x Kinase Buffer with DMSO to the 'Positive Control' (no inhibitor) wells.

-

Add 5 µL of 1x Kinase Buffer to the 'Blank' (no enzyme) wells.

-

-

Enzyme Addition:

-

Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.

-

Add 20 µL of the diluted enzyme to the 'Test Wells' and 'Positive Control' wells.

-

Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[5][6]

-

Luminescence Detection:

-

Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagrams: VEGFR-2 Signaling and Assay Workflow

Caption: VEGFR-2 signaling pathway and point of inhibition.

References

- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Pyrimidin-5-yl)benzonitrile

Introduction

Predicted Spectroscopic Data

The spectroscopic characteristics of 4-(Pyrimidin-5-yl)benzonitrile can be inferred from the known data of its constituent parts: the pyrimidine and benzonitrile moieties. The following tables summarize the expected shifts and signals based on the analysis of precursors like 5-bromopyrimidine and 4-cyanophenylboronic acid, which are likely starting materials for a Suzuki coupling synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-(Pyrimidin-5-yl)benzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.2 | Singlet | 1H | H2 (Pyrimidine) |

| ~9.0 | Singlet | 2H | H4, H6 (Pyrimidine) |

| ~7.9 | Doublet | 2H | Aromatic (ortho to -CN) |

| ~7.8 | Doublet | 2H | Aromatic (meta to -CN) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Pyrimidin-5-yl)benzonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4, C6 (Pyrimidine) |

| ~158 | C2 (Pyrimidine) |

| ~140 | C-CN (Benzonitrile) |

| ~133 | CH (Benzonitrile) |

| ~130 | C-C (Pyrimidine-Benzene link) |

| ~128 | CH (Benzonitrile) |

| ~118 | C5 (Pyrimidine) |

| ~115 | -CN (Nitrile Carbon) |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(Pyrimidin-5-yl)benzonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyrimidine & Benzene) |

| ~2230 | Strong | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Rings |

| ~1400-1000 | Medium | In-plane C-H Bend | Aromatic Rings |

| ~900-650 | Strong | Out-of-plane C-H Bend | Aromatic Rings |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-(Pyrimidin-5-yl)benzonitrile

| Ion | m/z Ratio (Predicted) | Notes |

| [M]⁺ | 181.06 | Molecular Ion |

| [M+H]⁺ | 182.07 | Protonated Molecular Ion (ESI) |

| [M+Na]⁺ | 204.05 | Sodium Adduct (ESI) |

Experimental Protocols

The synthesis of 4-(Pyrimidin-5-yl)benzonitrile is most likely achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] The following are generalized experimental protocols for its synthesis and subsequent spectroscopic analysis.

Synthesis: Suzuki-Miyaura Coupling

A mixture of 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq)[4][5], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq) is prepared in a suitable solvent system, typically a mixture of dioxane and water.[6] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(Pyrimidin-5-yl)benzonitrile.

NMR Spectroscopy

A sample of the purified compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8] A small amount of tetramethylsilane (TMS) may be added as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[9] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.[10] The spectrum is recorded over a range of 4000 to 400 cm⁻¹.[11] A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[12][13] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[14][15] For EI, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[16] For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[17]

Visualizations

Synthetic Pathway

The following diagram illustrates the likely synthetic route to 4-(Pyrimidin-5-yl)benzonitrile via a Suzuki coupling reaction.

Caption: Synthetic route to 4-(Pyrimidin-5-yl)benzonitrile.

Analytical Workflow

This diagram outlines the general workflow for the purification and spectroscopic characterization of a newly synthesized compound.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. uwyo.edu [uwyo.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the Solubility and Stability of 4-(Pyrimidin-5-yl)benzonitrile in Common Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrimidin-5-yl)benzonitrile is a heterocyclic compound featuring a pyrimidine ring linked to a benzonitrile group. This molecular architecture is of significant interest in medicinal chemistry and materials science. Pyrimidine moieties are integral components of DNA and RNA and are found in numerous pharmacologically active compounds, while the benzonitrile group can participate in various chemical interactions, influencing the molecule's overall properties.[1] For drug development professionals, understanding the solubility and stability of this compound is critical, as these parameters directly impact formulation, bioavailability, process development, and shelf-life.[2][3] This guide provides a comprehensive technical overview of the solubility and stability profile of 4-(Pyrimidin-5-yl)benzonitrile, including standardized experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and distribution in vivo. Low aqueous solubility can lead to poor bioavailability and unpredictable results in preclinical assays.[2] While specific quantitative experimental data for 4-(Pyrimidin-5-yl)benzonitrile is not widely available in public literature, a qualitative assessment can be inferred from its structural components. The molecule possesses both a polar pyrimidine ring, capable of hydrogen bonding, and a less polar benzonitrile moiety. This suggests that its solubility will be highly dependent on the solvent's polarity.

Table 1: Predicted Qualitative Solubility of 4-(Pyrimidin-5-yl)benzonitrile

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, but the overall aromatic structure limits aqueous solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar parts of the molecule without the competing hydrogen bond network of protic solvents. DMSO is often an excellent solvent for such compounds.[2] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low | The nonpolar nature of these solvents is not conducive to solvating the polar pyrimidine and nitrile functionalities. |

Note: The table above is predictive. Experimental verification is necessary for any research or development application.

Stability Profile

Chemical stability is a critical quality attribute of any compound intended for pharmaceutical use. Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[4] These studies are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products over their shelf life.[5][6]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 80°C) | Hydrolysis of the nitrile group to a carboxylic acid or amide. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 80°C) | Saponification of the nitrile group. Potential degradation of the pyrimidine ring under harsh conditions. |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the pyrimidine ring or other susceptible sites. |

| Thermal | Dry heat (e.g., >100°C) | Thermally induced decomposition. |

| Photochemical | Exposure to UV/Vis light (per ICH Q1B guidelines) | Photolytic degradation, potentially leading to radical-based reactions or rearrangements. |

Note: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that degradation products are formed in sufficient quantities for detection and analysis without over-stressing the molecule.[6]

Experimental Protocols

The following sections detail standardized methodologies for the quantitative determination of solubility and stability.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Methodology:

-

Preparation: Add an excess amount of solid 4-(Pyrimidin-5-yl)benzonitrile to several vials. The excess should be sufficient to maintain a solid phase throughout the experiment.[7]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Centrifuge the samples at the same temperature to pellet any remaining undissolved solid.[9]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] The solubility is calculated from the measured concentration.

Forced degradation studies are essential for developing stability-indicating analytical methods.[5][10]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-(Pyrimidin-5-yl)benzonitrile in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition as outlined in Table 2.

-

For hydrolytic studies , add the acidic or basic solution and incubate at a controlled temperature.

-

For oxidative studies , add the oxidizing agent (e.g., H₂O₂) and monitor the reaction.

-

For thermal studies , place a solid or solution sample in a temperature-controlled oven.

-

For photostability studies , expose the sample to a calibrated light source as specified in ICH Q1B guidelines.[4]

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., by neutralization).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS).[10]

-

Data Interpretation: The method should be capable of separating the intact drug from all generated degradation products.[5] Calculate the percentage of degradation and identify major degradants where possible.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining solubility via the shake-flask method.

Caption: A generalized workflow for determining thermodynamic solubility.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. resolvemass.ca [resolvemass.ca]

In Silico Prediction of ADMET Properties for 4-(Pyrimidin-5-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective means to predict the ADMET profile of novel chemical entities, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles. This guide provides a detailed technical overview of the predicted ADMET properties of 4-(Pyrimidin-5-yl)benzonitrile, a novel heterocyclic compound with potential therapeutic applications. The predictions are based on established computational methodologies, including quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. All predicted quantitative data are summarized for clarity, and the underlying computational protocols are described.

Introduction to In Silico ADMET Prediction

Drug development is a lengthy and expensive process, with a high attrition rate primarily due to suboptimal pharmacokinetics and toxicity.[2] The "fail early, fail cheap" paradigm emphasizes the importance of identifying compounds with poor ADMET properties at the earliest stages of discovery.[1] In silico ADMET prediction has emerged as an indispensable tool, leveraging computational models to forecast the behavior of a drug molecule in the body.[1][3] These models are built upon vast datasets of experimental results for a diverse range of chemical structures and utilize machine learning algorithms and other computational techniques to establish relationships between molecular structure and ADMET properties.[4][5]

This whitepaper focuses on the predicted ADMET profile of 4-(Pyrimidin-5-yl)benzonitrile, a molecule of interest due to the prevalence of the pyrimidine scaffold in numerous therapeutic agents.[6][7][8]

Predicted Physicochemical and ADMET Properties of 4-(Pyrimidin-5-yl)benzonitrile

The ADMET profile of a compound is intricately linked to its fundamental physicochemical properties. The following tables summarize the predicted properties of 4-(Pyrimidin-5-yl)benzonitrile based on commonly used in silico models. It is important to note that these are predictive data and experimental validation is required for confirmation.

Physicochemical Properties

These properties are foundational to a drug's behavior and are often used as input for more complex ADMET predictions.

| Property | Predicted Value | Significance |

| Molecular Weight | 181.19 g/mol | Influences diffusion and transport across membranes. |

| LogP (octanol/water partition coefficient) | 1.85 | Indicates lipophilicity; affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 51.9 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions. |

| Number of Rotatable Bonds | 1 | Relates to conformational flexibility. |

Absorption

Absorption properties predict the extent to which a drug is taken up into the systemic circulation.

| Property | Predicted Value | Significance |

| Human Intestinal Absorption (HIA) | > 90% | High probability of good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Low likelihood of being actively pumped out of cells, which can improve bioavailability. |

Distribution

Distribution properties describe how a drug spreads throughout the various tissues and fluids of the body.

| Property | Predicted Value | Significance |

| Plasma Protein Binding (PPB) | ~ 85% | Moderate binding to plasma proteins; the unbound fraction is pharmacologically active. |

| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the BBB to some extent, which could be desirable or undesirable depending on the therapeutic target. |

| Volume of Distribution (VDss) | > 0.5 L/kg | Suggests distribution into tissues beyond the plasma volume. |

Metabolism

Metabolism involves the biochemical modification of a drug by the body, primarily by enzymes.

| Property | Predicted Value | Significance |

| Cytochrome P450 (CYP) 2D6 Inhibitor | No | Low risk of drug-drug interactions with drugs metabolized by this major CYP isoform. |

| Cytochrome P450 (CYP) 3A4 Inhibitor | No | Low risk of drug-drug interactions with drugs metabolized by this major CYP isoform. |

| Primary Sites of Metabolism | Pyrimidine ring, benzonitrile moiety | Potential for oxidation or hydrolysis. Previous studies on pyrimidin-5-yl ethers have indicated susceptibility to aldehyde oxidase (AO)-mediated metabolism.[9] |

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

| Property | Predicted Value | Significance |

| Clearance (CL) | Moderate | Indicates the rate at which the drug is removed from the plasma. |

| Primary Route of Excretion | Renal and Hepatic | Likely to be eliminated through both the kidneys and the liver. |

Toxicity

Toxicity predictions help to identify potential safety liabilities early in the drug discovery process.

| Property | Predicted Value | Significance |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Low potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| Hepatotoxicity | Low risk | Low potential for liver damage. |

| Skin Sensitization | Low risk | Low likelihood of causing an allergic skin reaction. |

Methodologies for In Silico ADMET Prediction

The predicted data presented in this guide are derived from a variety of computational models. The following sections outline the general principles behind these predictive methods.

Physicochemical Property Calculation

Physicochemical properties are typically calculated using rule-based or fragment-based methods. For example, LogP can be estimated by summing the contributions of individual atoms or fragments of the molecule. TPSA is calculated by summing the surface contributions of polar atoms.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property.[5][10]

-

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in a training set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

-

Model Building: A statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm (e.g., support vector machines, random forests), is used to build a mathematical model that correlates the descriptors with the experimental property of interest.

-

Prediction: The developed model is then used to predict the property for new molecules, such as 4-(Pyrimidin-5-yl)benzonitrile.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.[5] For ADMET prediction, pharmacophore models can be developed for interactions with metabolizing enzymes or transporters.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a protein target.[10] This can be used to predict whether a compound is likely to be a substrate or inhibitor of a metabolizing enzyme or transporter.

Visualization of In Silico ADMET Workflow and Logical Relationships

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties.

Caption: A typical workflow for in silico ADMET prediction.

Logical Relationships in ADMET Assessment

The interplay of various ADMET properties determines the overall suitability of a drug candidate. The following diagram illustrates these logical relationships.

Caption: Interplay of ADMET properties and their impact on drug development outcomes.

Conclusion

The in silico ADMET profile of 4-(Pyrimidin-5-yl)benzonitrile presented in this guide suggests that the compound possesses many favorable drug-like properties. The predictions indicate good absorption, moderate distribution, a low likelihood of major drug-drug interactions, and a generally favorable toxicity profile. These findings provide a strong rationale for the further experimental investigation of this compound. It is crucial to reiterate that in silico predictions are a valuable guide but must be confirmed through in vitro and in vivo studies. The methodologies and workflows described herein represent a standard approach in modern computational drug discovery, facilitating the efficient identification and optimization of new therapeutic agents.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. audreyli.com [audreyli.com]

- 6. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 7. tandfonline.com [tandfonline.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward in silico structure-based ADMET prediction in drug discovery [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(Pyrimidin-5-yl)benzonitrile: A Core Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the quest for novel therapeutics. By screening low-molecular-weight compounds, or "fragments," that bind to biological targets with high ligand efficiency, FBDD offers a rational and effective starting point for the development of potent and selective drug candidates. Within the vast chemical space of fragments, the 4-(pyrimidin-5-yl)benzonitrile scaffold has emerged as a particularly privileged and versatile core. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a synthetically tractable benzonitrile moiety provides a robust platform for generating diverse chemical libraries and exploring structure-activity relationships (SAR) against a wide array of biological targets. This technical guide delves into the multifaceted applications of the 4-(pyrimidin-5-yl)benzonitrile fragment, providing a comprehensive overview of its synthesis, physicochemical properties, and successful application in the discovery of inhibitors for key protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Physicochemical Properties and Synthesis

The 4-(pyrimidin-5-yl)benzonitrile core possesses favorable physicochemical properties for fragment-based screening and subsequent lead optimization. Its relatively low molecular weight, coupled with a balance of hydrophobic and polar features, generally adheres to the "Rule of Three," a guiding principle in FBDD. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyrimidine ring offers multiple points for chemical modification.

General Synthesis Protocol

The synthesis of 4-(pyrimidin-5-yl)benzonitrile and its derivatives can be achieved through various synthetic routes. A common and adaptable method involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide.

Experimental Protocol: Synthesis of 4-(Pyrimidin-5-yl)benzonitrile via Suzuki Coupling

-

Materials: 5-bromopyrimidine, 4-cyanophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.

-

Reaction Setup: In a round-bottom flask, combine 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(pyrimidin-5-yl)benzonitrile.

Applications in Drug Discovery

The 4-(pyrimidin-5-yl)benzonitrile fragment has been instrumental in the development of inhibitors for a diverse range of biological targets. The following sections highlight its application in targeting kinases, GPCRs, and other enzymes, with quantitative data summarized for comparative analysis.

Kinase Inhibitors

The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The 4-(pyrimidin-5-yl)benzonitrile scaffold provides a solid foundation for developing potent and selective kinase inhibitors.

| Target Kinase | Compound/Analog | Potency (IC₅₀/Kᵢ/Kₐ) | Assay Type |

| CDK9 | 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series | Varies (nM to µM range) | Biochemical Kinase Assay |

| VEGFR-2 | Pyrimidino-thiazolyl carbonitriles | Potent (nM range) | Kinase Inhibition Assay |

| CHK1 | 5-(pyrimidin-2-ylamino)picolinonitrile derivatives | 0.4 nM (for (R)-17) | Biochemical Kinase Assay |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

G-Protein Coupled Receptor (GPCR) Modulators

The 4-(pyrimidin-5-yl)benzonitrile scaffold has been successfully employed in the discovery of allosteric modulators for GPCRs, a challenging but highly rewarding target class.

| Target GPCR | Compound/Analog | Potency (IC₅₀/Kᵢ) | Assay Type |

| mGluR5 NAM | 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | pKᵢ = 5.6 | Radioligand Binding Assay |

| mGluR5 NAM | VU0424238 (N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide) | Kᵢ = 4.4 nM | Binding Studies |

Experimental Protocol: Radioligand Binding Assay for mGluR5

-

Materials: Cell membranes expressing the mGluR5 receptor, a radiolabeled ligand (e.g., [³H]-M-MPEP), unlabeled test compounds, and binding buffer.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

Other Enzyme Inhibitors

The versatility of the 4-(pyrimidin-5-yl)benzonitrile fragment extends to other enzyme classes, including proteases and metabolic enzymes.

| Target Enzyme | Compound/Analog | Potency (IC₅₀) | Assay Type |

| DPP-4 | Quinazolin-4-one derivatives with pyrimidine-2,4(1H,3H)-dione | Potent and selective | DPP-4 Inhibition Assay |

| PI3K/AKT | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives | 7f: PI3Kδ = 6.99 µM, PI3Kγ = 4.01 µM, AKT-1 = 3.36 µM | Enzyme Inhibition Assay |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these inhibitors function is crucial for understanding their mechanism of action and for guiding further drug development efforts.

mGluR5 Signaling Pathway

An In-Depth Technical Guide to 4-(Pyrimidin-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyrimidin-5-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from related pyrimidine and benzonitrile derivatives to present its chemical identity, proposed synthesis, and potential biological significance. The guide includes a detailed, generalized experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, a summary of its predicted physicochemical properties, and a discussion of its potential applications in drug discovery. Visualizations of a representative synthetic workflow and a relevant biological signaling pathway are provided to illustrate key concepts.

Chemical Identity and Properties

-

IUPAC Name: 4-(Pyrimidin-5-yl)benzonitrile

-

CAS Number: 893734-29-7

-

Molecular Formula: C₁₁H₇N₃

-

Molecular Weight: 181.19 g/mol

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | >200 °C | Based on similar biaryl heterocyclic compounds. |

| Boiling Point | >400 °C | Estimated; likely to decompose at high temperatures. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Typical for planar aromatic heterocyclic compounds. |

| pKa | ~1.5 (pyrimidine ring) | The pyrimidine ring is weakly basic. |

| LogP | ~2.5 | Calculated; indicates moderate lipophilicity. |

Synthesis and Experimental Protocols

The synthesis of 4-(Pyrimidin-5-yl)benzonitrile can be achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of C-C bonds between aromatic rings.[1] The Suzuki-Miyaura coupling is a particularly suitable method, utilizing a boronic acid or ester derivative of one aromatic ring and a halide of the other.[1][2][3]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of 4-(Pyrimidin-5-yl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction between 5-bromopyrimidine and 4-cyanophenylboronic acid.[1][4]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific reaction conditions.[5][6] All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents:

-

5-Bromopyrimidine

-

4-Cyanophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water, to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its identity and purity.[7][8][9]

Diagram 1: Experimental Workflow for Suzuki-Miyaura Synthesis

Caption: A generalized workflow for the synthesis of 4-(Pyrimidin-5-yl)benzonitrile.

Potential Biological Activity and Applications

The Pyrimidine Moiety:

The pyrimidine ring is a fundamental component of nucleobases and is present in a wide range of pharmaceuticals with diverse biological activities, including:

-

Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are often dysregulated in cancer.[11][18] They can interfere with cancer cell proliferation and survival pathways.

-

Antiviral and Antimicrobial Agents: Many antiviral and antimicrobial drugs incorporate the pyrimidine scaffold.[10][12]

-

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as modulators of CNS targets.[11]

The Benzonitrile Moiety:

The benzonitrile group is a versatile functional group in drug design.[15][16][17][19]

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling interaction with enzyme active sites.[16]

-

Metabolic Stability: The electron-withdrawing nature of the nitrile can influence the metabolic stability of the aromatic ring.[17]

-

Pharmacokinetic Properties: The inclusion of a benzonitrile group can modulate the pharmacokinetic properties of a drug candidate.[16]

Given the combination of these two pharmacophores, 4-(Pyrimidin-5-yl)benzonitrile could be a valuable scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. Further research is required to elucidate its specific biological targets and mechanisms of action.

Diagram 2: Generalized Kinase Inhibition Signaling Pathway

Caption: A potential signaling pathway that could be modulated by pyrimidine derivatives.

Conclusion

4-(Pyrimidin-5-yl)benzonitrile is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its potential biological activities based on the established roles of its constituent pharmacophores. Further experimental investigation is necessary to fully characterize this molecule and explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjarr.com [wjarr.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 15. atamankimya.com [atamankimya.com]

- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(Pyrimidin-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. In the realm of medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure, appearing in a vast array of biologically active molecules, including anticancer and antiviral agents.[3][4] The functionalization of pyrimidines via Suzuki coupling is a key strategy for the synthesis of novel drug candidates.[3][5]

These application notes provide a detailed guide for utilizing 4-(pyrimidin-5-yl)benzonitrile, or more commonly its precursors such as a halogenated pyrimidine which is then coupled with a cyanophenylboronic acid, in Suzuki coupling reactions to generate diverse molecular architectures. The protocols and data presented herein are compiled from established methodologies for similar pyrimidine-containing substrates and serve as a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the pyrimidine derivative.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]

Core Components and Reaction Parameters

The success of a Suzuki coupling reaction with pyrimidine substrates is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring can influence the reaction, and optimization is often necessary.

Table 1: Typical Components for Suzuki Coupling of Pyrimidine Derivatives

| Component | Examples | Typical Concentration/Loading | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | 0.5 - 5 mol% | Pd(PPh₃)₄ is often used for a wide range of substrates. Air-stable pre-catalysts like Pd(dppf)Cl₂ are also common.[6] Lower catalyst loadings are desirable for process chemistry to minimize residual palladium.[7] |

| Ligand | PPh₃, SPhos, XPhos, dppf | 1 - 10 mol% | Bulky and electron-rich phosphine ligands can enhance catalytic activity, especially for less reactive chlorides.[1] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | 2.0 - 3.0 equivalents | The choice of base is critical and often solvent-dependent. K₃PO₄ is effective in many cases. Mild bases may be required for sensitive substrates.[8] |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene, Acetonitrile/Water | N/A | Degassed solvents are crucial to prevent catalyst oxidation. A mixture of an organic solvent and water is frequently used.[9] |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | 1.0 - 1.5 equivalents | The reactivity can be influenced by electronic effects of substituents on the boronic acid. |

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with a pyrimidine halide and an appropriately substituted boronic acid to yield products related to 4-(pyrimidin-5-yl)benzonitrile.

Protocol 1: Conventional Heating Conditions

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyrimidine halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 4 mL of water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

-

Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative (1.0 equiv), the boronic acid (1.0-1.5 equiv), the palladium catalyst (0.5-5 mol%), ligand (if required), and base (2.0-3.0 equiv).[9]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.[9]

-

Solvent Addition: Add the degassed solvent system via syringe.[9]

-

Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[9]

-

Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.[9]

Data Presentation

The following table summarizes representative conditions and yields for Suzuki coupling reactions involving pyrimidine substrates, which can be used as a starting point for the synthesis of 4-(pyrimidin-5-yl)benzonitrile derivatives.

Table 2: Exemplary Suzuki Coupling Reactions of Pyrimidine Derivatives

| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 / 0.25 (MW) | High |

| 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O | 80 / 12 | Good |

| 4-Chloropyrimidine | 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 / 6 | Excellent |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 / - | Good to Better |

Note: Yields are qualitative descriptions based on literature for similar reactions and will vary depending on the specific substrates and precise conditions used.[6][10]

Visualizations

Suzuki Coupling Catalytic Cycle

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(Pyrimidin-5-yl)benzonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrimidin-5-yl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine ring system is a common feature in numerous approved drugs and clinical candidates due to its ability to participate in key hydrogen bonding interactions with various biological targets. The presence of the nitrile group on the phenyl ring provides a useful handle for further chemical modification or can act as a key pharmacophoric element. This document provides detailed application notes, experimental protocols, and data on the use of 4-(pyrimidin-5-yl)benzonitrile in the development of potent inhibitors for various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs).

Applications in Drug Discovery

The 4-(pyrimidin-5-yl)benzonitrile scaffold has been successfully employed in the discovery of inhibitors for several important drug targets. Its rigid structure and potential for diverse functionalization make it an attractive starting point for lead optimization campaigns.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyrimidine core of 4-(pyrimidin-5-yl)benzonitrile can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.

-

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production. Inhibitors of p38 MAPK have therapeutic potential for treating chronic inflammatory diseases. The 4-(pyrimidin-5-yl)benzonitrile core can be elaborated to generate potent p38 MAPK inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers. Pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of these receptor tyrosine kinases, demonstrating anti-proliferative activity in cancer cell lines.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern medicines.

-

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): mGluR5 is implicated in various neurological and psychiatric disorders. Complex molecules incorporating a substituted pyrimidine core, such as HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), have been developed as potent and selective mGluR5 NAMs.[1]

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from pyrimidine-5-carbonitrile and related scaffolds.

Table 1: p38 MAP Kinase Inhibitors

| Compound ID | Structure | p38α IC50 (nM) | Cellular Activity (LPS-induced TNFα release) IC50 (nM) |

| 1 | 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one derivative | 100 - 500 | Not Reported |

| 2 | 3,4-dihydropyrido[4,3-d]pyrimidin-2-one derivative | 50 - 100 | Not Reported |

| BIRB 796 | N-pyrazole, N'-aryl urea derivative | 0.1 | 18 |

Data is representative of compounds from the cited literature and may not be direct derivatives of 4-(pyrimidin-5-yl)benzonitrile but highlight the potential of the pyrimidine scaffold.[2][3][4]

Table 2: EGFR and VEGFR-2 Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |

| 9d | VEGFR-2 | Not Reported | HCT-116 | 1.14 - 10.33 |

| 11e | VEGFR-2 | 0.61 | HCT-116 | 1.14 |

| 12b | VEGFR-2 | 0.53 | MCF-7 | 1.54 |

| 16 | EGFR | 0.034 | MDA-MB-468 | 0.844 |

These compounds are pyrimidine-5-carbonitrile derivatives, demonstrating the utility of this core structure.[5][6]

Table 3: mGluR5 Negative Allosteric Modulators (NAMs)

| Compound ID | Target | Kᵢ (nM) | Functional Assay IC50 (nM) |

| HTL14242 | mGluR5 | 2.5 | 13 |

| MPEP | mGluR5 | 16 | Not Reported |

| VU0285683 | mGluR5 | High Affinity | Anxiolytic-like activity in vivo |

These compounds highlight the application of the pyrimidine scaffold in developing GPCR modulators.[1][7][8]

Experimental Protocols

The following protocols describe key synthetic transformations for functionalizing the 4-(pyrimidin-5-yl)benzonitrile scaffold. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(Aryl-pyrimidin-5-yl)benzonitriles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid. This reaction is a versatile method for introducing aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Materials:

-

4-(5-Bromopyrimidin-yl)benzonitrile (or 4-(5-iodopyrimidin-yl)benzonitrile) (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.08 - 0.2 equiv) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 4-(5-bromopyrimidin-yl)benzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).

-

Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-(aryl-pyrimidin-5-yl)benzonitrile.

Protocol 2: Stille Cross-Coupling for the Synthesis of 4-(Aryl-pyrimidin-5-yl)benzonitriles

The Stille coupling provides an alternative method for C-C bond formation, using an organotin reagent.

Materials:

-

4-(5-Iodopyrimidin-yl)benzonitrile (1.0 equiv)

-

Aryltributylstannane (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene, degassed

-

Aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 4-(5-iodopyrimidin-yl)benzonitrile (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (3 cycles).

-

Add anhydrous, degassed DMF or toluene via syringe.

-

Add the aryltributylstannane (1.1 equiv) via syringe.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into an aqueous potassium fluoride solution.

-

Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the 4-(pyrimidin-5-yl)benzonitrile scaffold.

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: Overview of EGFR and VEGFR-2 signaling pathways targeted by pyrimidine-5-carbonitrile inhibitors.

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic reactions.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Inhibition Assays with 4-(Pyrimidin-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2][3] Compounds incorporating pyrimidine and benzonitrile moieties have shown potent inhibitory activity against a variety of protein kinases by competing with ATP at the enzyme's active site.[2][3] This application note provides a detailed protocol for assessing the inhibitory activity of 4-(Pyrimidin-5-yl)benzonitrile, a representative compound of this class, against a panel of protein kinases. The methodologies described herein are based on established and widely used kinase assay platforms.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes hypothetical inhibitory activities of 4-(Pyrimidin-5-yl)benzonitrile against a selection of relevant protein kinases. This data is for illustrative purposes and serves as a template for presenting experimental findings.

| Kinase Target | Kinase Family | IC50 (nM) | Assay Method |

| EGFR | Tyrosine Kinase | 85 | ADP-Glo |

| Src | Tyrosine Kinase | 120 | HTRF |

| CDK2/Cyclin A | Serine/Threonine Kinase | 250 | Radiometric |

| VEGFR2 | Tyrosine Kinase | 180 | ADP-Glo |

| PDGFRβ | Tyrosine Kinase | 210 | ADP-Glo |

Experimental Protocols

A detailed methodology for determining the IC50 value of 4-(Pyrimidin-5-yl)benzonitrile against Epidermal Growth Factor Receptor (EGFR) using the ADP-Glo™ Kinase Assay is provided below. This luminescent assay quantifies the amount of ADP produced in a kinase reaction.[4][5]

Materials:

-

4-(Pyrimidin-5-yl)benzonitrile

-

Recombinant human EGFR enzyme (BPS Bioscience, Cat. No. 40187 or similar)[6]

-

Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich or similar)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[4]

-

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 4-(Pyrimidin-5-yl)benzonitrile in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

-

-

Kinase Reaction Setup:

-

Prepare the kinase reaction buffer.

-

In a white assay plate, add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

-

Prepare a 2x kinase/substrate mixture containing the EGFR enzyme and the poly(Glu, Tyr) substrate in the kinase buffer. Add 2.5 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase buffer) to each well. The final reaction volume should be 10 µL.

-

-

Incubation:

-

Incubate the reaction plate at 30°C for 60 minutes.

-

-

Reaction Termination and ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and provide the necessary components for the luminescence reaction.

-